2-(3-Fluorophenyl)-1-phenylethanone

Catalog No.
S715921
CAS No.
347-90-0
M.F
C14H11FO
M. Wt
214.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Fluorophenyl)-1-phenylethanone

CAS Number

347-90-0

Product Name

2-(3-Fluorophenyl)-1-phenylethanone

IUPAC Name

2-(3-fluorophenyl)-1-phenylethanone

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2

InChI Key

UQGKOVXIHKXNPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F

Synthesis:

-(3-Fluorophenyl)-1-phenylethanone can be synthesized through various methods, including:

  • Friedel-Crafts acylation: This method involves reacting a fluorinated aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst [].
  • Palladium-catalyzed cross-coupling reactions: These reactions allow for the formation of carbon-carbon bonds between the fluorophenyl ring and the phenyl ketone moiety using various palladium catalysts and precursors [].

Potential Applications:

  • Medicinal Chemistry: The presence of a ketone functional group and a fluorophenyl ring makes this compound a potential candidate for the development of new therapeutic agents. Fluorine substitution can influence the biological properties of drugs, such as their lipophilicity, metabolic stability, and binding affinity to target molecules. However, no documented research on the specific medicinal applications of 2-(3-Fluorophenyl)-1-phenylethanone is currently available.
  • Material Science: Aromatic ketones are known for their potential applications in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The introduction of a fluorine atom can further modify the physical and chemical properties of the molecule, potentially impacting its suitability for specific material science applications. However, further research is needed to explore the potential of 2-(3-Fluorophenyl)-1-phenylethanone in this field.

2-(3-Fluorophenyl)-1-phenylethanone, also known as 1-(3-fluorophenyl)-2-phenylethanone, is an organic compound characterized by its structure which includes a fluorinated phenyl group and a phenylethanone moiety. Its molecular formula is C₁₄H₁₁F O, and it has a molecular weight of 214.24 g/mol. The compound features a ketone functional group, making it part of the broader class of aromatic ketones. Its unique fluorine substitution at the meta position of the phenyl ring influences its chemical reactivity and biological activity.

Typical of ketones and aromatic compounds, including:

  • Nucleophilic Addition: The carbonyl carbon in the ketone can undergo nucleophilic attack by various nucleophiles.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to the ortho and para positions of the aromatic ring.
  • Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride.

Reactions involving similar aromatic ketones often utilize methods such as Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions to form more complex structures .

2-(3-Fluorophenyl)-1-phenylethanone has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways influenced by fluorinated compounds.
  • Material Science: Its unique properties may be explored in developing advanced materials or polymers that require specific thermal or mechanical properties.

The incorporation of fluorine into organic molecules often enhances their stability and reactivity, making them valuable in research and industrial applications.

Interaction studies involving 2-(3-Fluorophenyl)-1-phenylethanone could focus on its binding affinity to various biological targets. Fluorinated compounds are known to exhibit altered interaction profiles due to changes in electronic properties imparted by the fluorine atom. These studies might include:

  • Molecular Docking Studies: To predict how well this compound binds to specific proteins or enzymes.
  • In Vitro Assays: Evaluating its effects on cell lines to understand its potential therapeutic effects or toxicity.

Such studies are crucial for assessing the viability of this compound in drug development processes.

Several compounds share structural similarities with 2-(3-Fluorophenyl)-1-phenylethanone, each with distinct properties and potential applications:

Compound NameStructureUnique Features
1-(3-Fluorophenyl)ethanoneC₈H₇F OSimple structure; used in flavoring and fragrance.
3-FluoroacetophenoneC₈H₇F OCommonly used in organic synthesis; less sterically hindered.
4-FluorobenzophenoneC₁₃H₉F OMore stable due to para substitution; used in photochemistry.
4'-FluoroacetophenoneC₈H₇F OExhibits anti-inflammatory properties; important in medicinal chemistry.

Each compound's unique fluorination pattern influences its chemical behavior and potential applications, making them valuable for comparative studies in medicinal chemistry and materials science.

XLogP3

3.3

Wikipedia

2-(3-fluorophenyl)-1-phenylethanone

Dates

Modify: 2023-08-15

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